molecular formula C8H4N2S2 B13691656 2-Isothiocyanatobenzo[d]thiazole

2-Isothiocyanatobenzo[d]thiazole

Katalognummer: B13691656
Molekulargewicht: 192.3 g/mol
InChI-Schlüssel: BOPXGBDKSQDNAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isothiocyanatobenzo[d]thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of the isothiocyanate group in the molecule adds to its reactivity and potential for forming various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene or other isothiocyanate sources under controlled conditions. One common method includes the use of thiophosgene in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isothiocyanatobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Isothiocyanatobenzo[d]thiazole is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H4N2S2

Molekulargewicht

192.3 g/mol

IUPAC-Name

2-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2S2/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H

InChI-Schlüssel

BOPXGBDKSQDNAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.